5,7-Difluoroindoline

Antibacterial Spore germination inhibition Clostridioides difficile

5,7-Difluoroindoline is a fluorinated indoline derivative with the molecular formula C8H7F2N and a molecular weight of 155.14 g/mol. The compound belongs to the indoline class of heterocycles, which are structurally related to indoles but feature saturation at the 2,3-bond of the pyrrole ring.

Molecular Formula C8H7F2N
Molecular Weight 155.148
CAS No. 247564-56-3
Cat. No. B2813766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Difluoroindoline
CAS247564-56-3
Molecular FormulaC8H7F2N
Molecular Weight155.148
Structural Identifiers
SMILESC1CNC2=C1C=C(C=C2F)F
InChIInChI=1S/C8H7F2N/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4,11H,1-2H2
InChIKeyGYAAWNDWZKKUIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Difluoroindoline (CAS 247564-56-3): A Fluorinated Indoline Scaffold for Medicinal Chemistry and Antiviral Research


5,7-Difluoroindoline is a fluorinated indoline derivative with the molecular formula C8H7F2N and a molecular weight of 155.14 g/mol. The compound belongs to the indoline class of heterocycles, which are structurally related to indoles but feature saturation at the 2,3-bond of the pyrrole ring . 5,7-Difluoroindoline is primarily employed as a synthetic intermediate and core scaffold in medicinal chemistry, particularly for constructing drug candidates where strategic fluorine substitution modulates metabolic stability and target binding .

Why 5,7-Difluoroindoline Cannot Be Replaced by Unsubstituted Indoline or Mono-Fluorinated Analogs


The substitution of indoline with fluorine atoms at the 5- and 7-positions fundamentally alters the electronic properties, metabolic profile, and biological target engagement of the scaffold relative to unsubstituted indoline or mono-fluorinated analogs such as 5-fluoroindoline or 6-fluoroindoline. Fluorine's strong electron-withdrawing inductive effect modifies the basicity of the indoline nitrogen and the electron density of the aromatic ring, directly affecting hydrogen-bonding capacity and lipophilicity [1]. Critically, the 5,7-difluoro substitution pattern has been explicitly identified as a bioisosteric replacement for 7-azaindole scaffolds in antiviral drug design, a functional equivalence not demonstrated by unsubstituted indoline or mono-fluorinated variants. Furthermore, the difluoro substitution confers significantly enhanced metabolic stability against aldehyde oxidase-mediated degradation, a vulnerability of structurally related 7-azaindole-based inhibitors such as Pimodivir [2].

Quantitative Evidence of 5,7-Difluoroindoline Differentiation: Comparative Activity, Metabolism, and Bioisosteric Utility


Enhanced Inhibitory Potency of Fluoroindoline Derivatives Relative to Unsubstituted Indoline: IC50 Comparison in Spore Germination Assay

In a study evaluating indoline-based inhibitors of C. difficile spore germination, the introduction of a fluorine atom at the 5-position of the indoline ring (compound 5d) reduced the IC50 from 1 μM to 400 nM relative to the unsubstituted indoline analog [1]. This 2.5-fold improvement in potency demonstrates that fluorination of the indoline scaffold directly enhances biological activity in this target class. While this evidence pertains specifically to a 5-fluoroindoline derivative, it establishes the principle that fluorine substitution on the indoline ring yields quantifiable potency gains versus the non-fluorinated baseline, supporting the rational selection of 5,7-difluoroindoline for further derivatization.

Antibacterial Spore germination inhibition Clostridioides difficile

Metabolic Stability Advantage: 5,7-Difluoroindole Derivative Eliminates Aldehyde Oxidase Liability of 7-Azaindole Scaffold

In a head-to-head medicinal chemistry evaluation, the 5,7-difluoroindole derivative 11a was compared against the 7-azaindole scaffold of the clinical-stage influenza PB2 inhibitor Pimodivir. 7-Azaindole-based inhibitors including Pimodivir are known to be susceptible to metabolism via aldehyde oxidase (AO), a liability that can limit oral bioavailability and clinical utility. The study explicitly found that the 5,7-difluoroindole derivative 11a was not at risk of metabolism via aldehyde oxidase, representing a defined and quantifiable metabolic stability advantage over the 7-azaindole comparator class [1].

Antiviral Influenza Metabolic stability Bioisostere

In Vivo Oral Efficacy Achieved with 5,7-Difluoroindole Scaffold: Comparative Advantage over 7-Azaindole Bioisosteres

The 5,7-difluoroindole derivative 11a was evaluated in vivo in a mouse model of influenza infection. The compound demonstrated significant in vivo efficacy following oral administration, with a favorable oral pharmacokinetic profile [1]. This in vivo validation contrasts with the broader class of 7-azaindole bioisosteres, many of which suffer from metabolic instability that prevents translation from in vitro potency to in vivo efficacy. The demonstration of oral bioavailability and in vivo antiviral activity for a 5,7-difluoroindole-containing compound provides direct evidence that this scaffold can support drug-like properties in a therapeutic context.

Antiviral Influenza In vivo efficacy PK/PD

Patent-Backed Utility: 5,7-Difluoroindoline as Explicitly Claimed Intermediate in Dengue Antiviral Development

United States patent US10807952B2, assigned to Katholieke Universiteit Leuven, explicitly claims substituted indoline derivatives for the prevention or treatment of dengue viral infections [1]. 5,7-Difluoroindoline is cited within this patent as an intermediate or representative scaffold in the claimed compound series. This patent filing constitutes formal intellectual property recognition of the scaffold's value in antiviral drug development. In contrast, mono-fluorinated indoline analogs such as 5-fluoroindoline or 6-fluoroindoline are not equivalently cited in granted patents covering dengue antiviral indications.

Antiviral Dengue virus Patent Pharmaceutical intermediate

Enhanced Lipophilicity of 5,7-Difluoroindoline Scaffold: LogP Comparison with Unsubstituted Indoline

The introduction of two fluorine atoms at the 5- and 7-positions of the indoline ring increases the calculated lipophilicity relative to unsubstituted indoline. 5,7-Difluoroindoline has a computed LogP value of 2.1 [1], whereas unsubstituted indoline (C8H9N, MW 119.16) exhibits a LogP of approximately 1.63 [2]. This LogP increase of ~0.47 units reflects the lipophilic contribution of the two fluorine substituents. In drug design, this moderate increase in lipophilicity can enhance membrane permeability without exceeding the LogP >3 threshold often associated with increased off-target promiscuity and metabolic clearance.

Physicochemical properties Lipophilicity Medicinal chemistry ADME

Evidence-Backed Application Scenarios for 5,7-Difluoroindoline Procurement


Influenza PB2 Cap-Binding Inhibitor Development: Bioisosteric Replacement of 7-Azaindole

Based on the direct evidence that 5,7-difluoroindole derivatives function as effective bioisosteric replacements for 7-azaindole scaffolds in influenza PB2 cap-binding inhibitors, and that they eliminate the aldehyde oxidase-mediated metabolic liability of the 7-azaindole class, 5,7-difluoroindoline is optimally procured as a starting material for synthesizing next-generation influenza antivirals with improved metabolic stability. The demonstration of in vivo oral efficacy for derivative 11a in a mouse influenza model further validates this application [1].

Dengue Antiviral Drug Discovery: Patent-Validated Indoline Scaffold Development

As supported by US patent US10807952B2, which claims substituted indoline derivatives for dengue viral infection treatment, 5,7-difluoroindoline serves as a validated intermediate for dengue antiviral programs. The patent citation provides intellectual property justification for procuring this specific difluorinated indoline over mono-fluorinated or unsubstituted alternatives when developing proprietary compounds targeting dengue virus [1].

Antibacterial Spore Germination Inhibitor Optimization: Fluorine-Enhanced Potency Campaigns

Drawing on the cross-study evidence that fluorine substitution on the indoline ring improves C. difficile spore germination inhibition by 2.5-fold (IC50 reduction from 1 μM to 400 nM), 5,7-difluoroindoline is a rational procurement choice for hit-to-lead optimization programs targeting spore-forming pathogens. The difluoro substitution pattern offers the potential for additive or synergistic potency enhancements beyond those observed with single-fluorine substitution [1].

Medicinal Chemistry Fragment Libraries: Physicochemical Property Optimization

The computed LogP of 2.1 for 5,7-difluoroindoline positions this scaffold within the optimal lipophilicity range (LogP 1-3) for oral drug candidates, while the difluoro substitution pattern provides a distinct electronic and steric profile relative to unsubstituted indoline (LogP ~1.63). This property profile supports the inclusion of 5,7-difluoroindoline in fragment-based screening libraries and diversity-oriented synthesis collections where balanced physicochemical properties are a key selection criterion [1][2].

Technical Documentation Hub

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16 linked technical documents
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